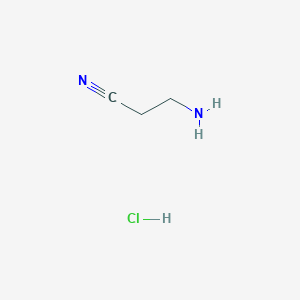

3-Aminopropanenitrile hydrochloride

Description

Significance in Chemical Synthesis and Biological Studies

In the realm of chemical synthesis, 3-aminopropanenitrile (B50555) serves as a valuable intermediate. It is utilized in the production of other important chemical compounds, including β-alanine and pantothenic acid. chemicalbook.com The synthesis of 3-aminopropanenitriles can be achieved through methods such as the reaction of ammonia (B1221849) or specific amines with an alpha/beta-unsaturated nitrile over a heterogeneous catalyst. google.com A common industrial preparation involves the reaction of acrylonitrile (B1666552) with ammonia. wikipedia.orgchemicalbook.comchemicalbook.com

The compound's significance in biological studies is primarily linked to its role as a potent and irreversible inhibitor of the enzyme lysyl oxidase (LOX). ncats.iomedchemexpress.com LOX is a crucial enzyme in the cross-linking of collagen and elastin (B1584352), which are essential components of connective tissue. chemicalbook.comncats.io By inhibiting LOX, 3-aminopropanenitrile effectively blocks this cross-linking process. This mechanism is central to its application as a research tool in studies concerning fibrosis, cancer metastasis, and connective tissue disorders. ncats.iosigmaaldrich.com For instance, its fumarate (B1241708) salt has been employed in research to inhibit collagen cross-linking during the formation of microtissues and to study the migration and invasion of neuroblastoma cells. sigmaaldrich.comsigmaaldrich.com

Scope of Academic Investigation

The academic focus on 3-aminopropanenitrile and its salts has evolved considerably over time, moving from observational toxicology to targeted molecular research.

Historically, interest in 3-aminopropanenitrile arose from the study of lathyrism, a disease known for centuries and caused by the ingestion of certain species of Lathyrus peas (e.g., Lathyrus odoratus). wikipedia.orgchemicalbook.com BAPN was identified as the toxic agent responsible for osteolathyrism, a specific form of the disease characterized by skeletal deformities and aortic aneurysms resulting from defective connective tissue. wikipedia.orgchemicalbook.com Early research, therefore, centered on understanding its toxicological profile and the pathology of lathyrism, which was found to be a consequence of the disruption of collagen and elastin cross-linking. chemicalbook.com

Modern research has shifted to harnessing the specific biochemical action of 3-aminopropanenitrile as a tool for investigating complex disease processes. As a specific LOX inhibitor, it is widely used in experimental models. ncats.iomedchemexpress.com Current research paradigms include:

Cancer Research : Investigating the role of LOX in tumor progression, metastasis, and the tumor microenvironment. Studies have shown that BAPN can reduce hypoxia-induced cell invasion and migration in cancer cell models and inhibit epithelial-mesenchymal transition (EMT), a key process in metastasis. medchemexpress.com

Metabolic Disease : Exploring its effects on metabolic profiles. In studies on diet-induced obesity in rats, BAPN was shown to reduce body weight gain, improve insulin (B600854) sensitivity, and normalize the expression of key metabolic proteins like GLUT4 and adiponectin. ncats.iomedchemexpress.com

Fibrosis and Tissue Remodeling : Using BAPN to study and potentially control the development of unwanted scar tissue and fibrosis in various experimental models. ncats.io It has been investigated for its preventive effects in the development of fibrosis in corrosive esophagitis models in rats. ncats.io

This evolution from a noted toxin to a specific enzymatic inhibitor illustrates a common trajectory in pharmacology and chemical biology, where understanding a compound's mechanism of action allows for its repurposing as a valuable tool in academic and preclinical research.

Compound Data Tables

Table 1: Chemical Identification of 3-Aminopropanenitrile and its Hydrochloride Salt

| Identifier | 3-Aminopropanenitrile | 3-Aminopropanenitrile Hydrochloride |

| IUPAC Name | 3-aminopropanenitrile | 3-aminopropanenitrile;hydrochloride |

| Synonyms | β-aminopropionitrile (BAPN), 2-Cyanoethylamine | Not applicable |

| CAS Number | 151-18-8 scbt.com | 646-03-7 nih.gov |

| Molecular Formula | C₃H₆N₂ scbt.com | C₃H₇ClN₂ nih.gov |

| Molecular Weight | 70.10 g/mol scbt.com | 106.55 g/mol nih.gov |

| InChIKey | AGSPXMVUFBBBMO-UHFFFAOYSA-N wikipedia.org | SOWHACJNMKTTRC-UHFFFAOYSA-N nih.gov |

Table 2: Selected Research Applications of 3-Aminopropanenitrile Salts

| Research Area | Application | Model System | Key Finding |

| Tissue Engineering | Inhibition of collagen cross-linking | Microtissue formation and culture | Used as a lysyl oxidase (LOX) inhibitor. sigmaaldrich.comsigmaaldrich.com |

| Cancer Biology | Study of cell migration and invasion | Neuroblastoma cell line (BE2C) | Employed as a LOX inhibitor in transwell migration assays. sigmaaldrich.comsigmaaldrich.com |

| Cancer Biology | Inhibition of hypoxia-induced cell invasion | Cervical carcinoma cells (HeLa and SiHa) | Significantly reduced hypoxia-elicited cell invasion. medchemexpress.com |

| Metabolic Disease | Improvement of metabolic profile | Diet-induced obese rats | Reduced body weight gain and improved insulin signaling. ncats.iomedchemexpress.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-aminopropanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2.ClH/c4-2-1-3-5;/h1-2,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWHACJNMKTTRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50482130 | |

| Record name | 3-aminopropanenitrile hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

646-03-7 | |

| Record name | Propanenitrile, 3-amino-, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=646-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-aminopropanenitrile hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminopropanenitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 3 Aminopropanenitrile Hydrochloride

Established Synthetic Routes

Reaction of Acrylonitrile (B1666552) with Ammonia (B1221849)

The synthesis of 3-aminopropanenitrile (B50555), the free base of the hydrochloride salt, is commonly achieved through the reaction of acrylonitrile with ammonia. chemicalbook.comprepchem.comorgsyn.org This process, known as cyanoethylation, involves the addition of ammonia to the activated double bond of acrylonitrile. The reaction can be carried out using either aqueous or anhydrous ammonia. orgsyn.org

When concentrated aqueous ammonia is used, the reaction is typically performed by mixing the reactants and allowing them to stand overnight. prepchem.com The reaction is exothermic and the temperature can rise to around 65°C. orgsyn.org The use of a sealed vessel is necessary to prevent the loss of volatile reactants. prepchem.comorgsyn.org One procedure involves adding acrylonitrile to a concentrated aqueous ammonia solution in a sealed flask and shaking the mixture, which is then left to react. prepchem.com Distillation of the resulting mixture yields 3-aminopropanenitrile. prepchem.com A significant byproduct of this reaction is bis(2-cyanoethyl)amine, a secondary amine formed from the reaction of a second molecule of acrylonitrile with the initially formed 3-aminopropanenitrile. prepchem.comgoogle.com

Higher yields of the primary amine, 3-aminopropanenitrile, have been reported when the reaction is conducted at elevated temperatures and pressures. For instance, reacting acrylonitrile with liquid ammonia at 100°C under pressure has been described. chemicalbook.com Another approach to favor the formation of the primary amine involves introducing acrylonitrile below the surface of preheated aqueous ammonia in a pressure reactor. orgsyn.org The ratio of ammonia to acrylonitrile is a critical factor influencing the product distribution, with a higher molar ratio of ammonia favoring the formation of the primary amine. google.com

Interactive Data Table: Reaction of Acrylonitrile with Ammonia

| Reactants | Conditions | Products | Yield of 3-Aminopropanenitrile | Reference |

| Acrylonitrile, Concentrated Aqueous Ammonia | Overnight at room temperature | 3-Aminopropanenitrile, bis(2-cyanoethyl)amine | 35% | prepchem.com |

| Acrylonitrile, Liquid Ammonia | 100°C, 9 kg/cm ² pressure, 4 hours | 3-Aminopropanenitrile | 45% | chemicalbook.com |

| Acrylonitrile, Aqueous Ammonia | Preheated to 110°C in a pressure reactor | 3-Aminopropanenitrile | 60-80% | orgsyn.org |

| Acrylonitrile, Liquid Ammonia | Room temperature, 2 days | 3-Aminopropanenitrile, bis(2-cyanoethyl)amine | 11% | google.com |

Reduction of 3-Cyanopropanamide

Another established route to 3-aminopropanenitrile involves the chemical reduction of 3-cyanopropanamide. This method transforms the amide functional group into a primary amine while leaving the nitrile group intact. A variety of reducing agents can be employed for this transformation, though specific documented examples for the reduction of 3-cyanopropanamide to 3-aminopropanenitrile are less common in readily available literature than the acrylonitrile-ammonia route.

Generally, the reduction of amides to amines can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). These reagents are effective but can be expensive and require careful handling due to their reactivity. Catalytic hydrogenation is another powerful technique for this conversion.

Advanced and Specialized Synthetic Approaches

Enzymatic Synthesis and Biocatalysis

The use of enzymes, or biocatalysis, offers a green and highly selective alternative to traditional chemical synthesis. nih.gov While specific examples of the direct enzymatic synthesis of 3-aminopropanenitrile hydrochloride are not widespread, the broader field of biocatalytic nitrile and amine production is well-established. nih.govconsensus.app Enzymes such as nitrilases can hydrolyze nitriles to carboxylic acids or amides, and nitrile hydratases can convert nitriles to amides. consensus.app

More relevant to the synthesis of amines are transaminases and amino acid dehydrogenases, which can be used to produce chiral amines. Nitrile-synthesizing enzymes, such as aldoxime dehydratases, are also a subject of research and could potentially be engineered for specific nitrile syntheses. nih.gov The advantages of biocatalysis include mild reaction conditions, high enantioselectivity, and reduced environmental impact. nih.govyoutube.com The development of robust enzymes through protein engineering is a key area of research to make these processes more industrially viable. youtube.com

Heterogeneously Catalyzed Reactions

Heterogeneous catalysis is a cornerstone of industrial chemical synthesis, offering advantages in catalyst recovery and process scalability. bme.hu The catalytic hydrogenation of nitriles is a primary method for producing primary amines. bme.hu Various transition metals, including nickel, cobalt, palladium, and rhodium, have been shown to be effective catalysts for this transformation. bme.hursc.org

Raney nickel is a commonly used catalyst for nitrile hydrogenation. bme.hu Supported catalysts, where the metal is dispersed on a high-surface-area material like silica (B1680970) or alumina, often exhibit enhanced activity and selectivity. bme.hunih.govresearchgate.net For instance, a polysilane/SiO₂-supported palladium catalyst has been shown to be effective for the selective hydrogenation of various nitriles to primary amines under continuous-flow conditions. nih.govresearchgate.net Similarly, a carbon-coated nickel-based catalyst has been developed for the hydrogenation of aromatic nitriles. rsc.orgchemrxiv.org The choice of catalyst, support, solvent, and reaction conditions (temperature, pressure) are all critical factors that influence the selectivity towards the desired primary amine and minimize the formation of secondary and tertiary amine byproducts. bme.hu

Interactive Data Table: Heterogeneous Catalysts for Nitrile Hydrogenation

| Catalyst | Substrate Type | Conditions | Product | Selectivity/Yield | Reference |

| Polysilane/SiO₂-supported Pd | Aromatic and Aliphatic Nitriles | Mild temperature and pressure, continuous-flow | Primary Amine Salts | Almost quantitative yields | nih.govresearchgate.net |

| Carbon-coated Ni/NiO@C | Aromatic Substituted Nitriles | 120°C, 10 bar H₂, 4 h | Aromatic Substituted Amines | Up to 98.25% selectivity | rsc.orgchemrxiv.org |

| Raney Nickel | Aliphatic Dinitriles | 77°C, 50 bar | Aminonitriles | - | bme.hu |

| 70% Co/SiO₂ | Aromatic and Aliphatic Nitriles | 80°C, 80 bar, in presence of NH₃ | Primary Amines | High selectivity | bme.hu |

Prebiotic Synthesis Investigations

The study of prebiotic chemistry seeks to understand the chemical origins of life on Earth. Aminonitriles, including 3-aminopropanenitrile, are considered important precursor molecules in the synthesis of amino acids and other biomolecules under plausible early Earth conditions. proquest.comnih.govacs.org The Strecker synthesis, which involves the reaction of an aldehyde, ammonia, and hydrogen cyanide, is a well-known prebiotic route to α-amino acids via α-aminonitrile intermediates. aanda.org

Research has explored the formation of aminonitriles in various simulated prebiotic environments. For instance, studies have investigated the formation of aminonitriles in aqueous solutions containing simple molecules like formaldehyde, hydrogen cyanide, and ammonia. proquest.com The formation of N-formylaminonitriles has been observed in formamide, a solvent considered relevant to prebiotic chemistry. nih.gov Furthermore, the hydrolysis of aminonitriles to amino acids under conditions relevant to Saturn's moon, Titan, has been studied, with 2-aminopropanenitrile (B1206528) being a precursor to alanine. acs.org These investigations highlight the potential for 3-aminopropanenitrile and related compounds to form abiotically and play a role in the emergence of life. chemrxiv.orgresearchgate.net

Pathways from Glyceraldehyde and 2-Aminooxazole

In the field of prebiotic chemistry, the synthesis of essential biomolecules from simple precursors under plausible early Earth conditions is a central theme. While a direct, high-yield synthesis of 3-aminopropanenitrile from glyceraldehyde and 2-aminooxazole is not prominently documented, the reaction between these two molecules is a cornerstone of a significant prebiotic pathway leading to pyrimidine (B1678525) ribonucleotides.

Research has demonstrated that glyceraldehyde reacts with 2-aminooxazole to form pentose (B10789219) aminooxazolines. nih.gov These intermediates are crucial for the synthesis of pyrimidine β-ribonucleosides and their subsequent phosphate (B84403) derivatives. nih.govnih.gov The reaction proceeds by the addition of 2-aminooxazole to glyceraldehyde, leading to the formation of a mixture of pentose aminooxazolines, from which key isomers can selectively crystallize. nih.gov This established reaction network highlights a plausible prebiotic route for combining simple aldehydes with nitrogen-containing heterocycles to build more complex structures necessary for life. Given that both 2-aminoimidazole and 2-aminooxazole can be produced from a common set of simple starting materials like glycolaldehyde, cyanamide (B42294), and an ammonium (B1175870) source, these pathways show how precursors for different classes of biomolecules could arise together. nih.gov

The significance of this pathway lies in its ability to generate key biological intermediates, demonstrating how C-N bonds and heterocyclic systems, fundamental to aminonitriles and their derivatives, could form under prebiotic conditions.

Role of Ammonium Salts in Primordial Conditions

Ammonium salts are considered a key source of nitrogen in prebiotic chemical scenarios. Their role is particularly critical in the Strecker synthesis, a reaction that produces α-aminonitriles from aldehydes (or ketones), hydrogen cyanide, and a nitrogen source, which is typically ammonia or its salt form. youtube.comwikipedia.org The aminonitriles can then be hydrolyzed to form amino acids. It is widely believed that this reaction may have contributed to the formation of the first amino acids on prebiotic Earth, given that aldehydes, hydrogen cyanide, and ammonia were likely present. youtube.com

In these syntheses, the ammonium salt (e.g., ammonium chloride) provides the ammonia (NH₃) necessary for the initial formation of an imine or iminium ion from the aldehyde. This is followed by the nucleophilic attack of a cyanide ion to yield the aminonitrile. wikipedia.org The concentration of ammonium ions can also influence the products of prebiotic reaction networks; for instance, higher concentrations of ammonium ions at an acidic pH favor the synthesis of 2-aminoimidazole over 2-aminooxazole from cyanamide and glycolaldehyde. nih.gov

The availability of ammonia and the pH of the environment are critical factors. nih.gov Formamide has been studied as a potential solvent and nitrogen source in a prebiotic context, potentially circumventing the need for high concentrations of volatile ammonia by facilitating the formation of N-formylaminonitriles directly. nih.gov However, the fundamental role of ammonium as a primary nitrogen donor in aqueous environments remains a key tenet of prebiotic aminonitrile synthesis.

Precursors and Intermediate Derivations

Modern synthetic chemistry utilizes various precursors and strategies to produce 3-aminopropanenitrile and its analogs for diverse applications, including the synthesis of vitamins and other bioactive molecules.

Utilization of Alpha,Beta-Unsaturated Nitriles

A primary and industrially significant method for synthesizing 3-aminopropanenitrile (also known as β-aminopropionitrile or BAPN) is the Michael addition of ammonia to acrylonitrile. orgsyn.orgresearchgate.net Acrylonitrile is a readily available α,β-unsaturated nitrile. The reaction involves the nucleophilic attack of ammonia on the β-carbon of the acrylonitrile double bond.

The reaction is typically performed by treating acrylonitrile with an excess of either anhydrous or concentrated aqueous ammonia. orgsyn.orgprepchem.com The use of concentrated ammonium hydroxide (B78521) is common, with the reaction proceeding after an initial period of homogenization. orgsyn.org The process can be carried out in sealed vessels to maintain the concentration of the volatile ammonia. orgsyn.orgchemicalbook.com A significant byproduct of this reaction is the secondary amine, bis(2-cyanoethyl)amine, which forms when a molecule of the 3-aminopropanenitrile product reacts with a second molecule of acrylonitrile. orgsyn.orgprepchem.com Distillation under reduced pressure is used to separate the desired primary amine from the higher-boiling secondary amine and other reaction components. prepchem.com

| Reactants | Conditions | Primary Product | Major Byproduct | Reference |

|---|---|---|---|---|

| Acrylonitrile, Concentrated Aqueous Ammonia | Allowed to stand overnight, followed by distillation | 3-Aminopropionitrile | bis(2-cyanoethyl)amine | prepchem.com |

| Acrylonitrile, Liquid Ammonia | Heated to 100°C in a high-pressure reactor | 3-Aminopropionitrile | Not specified | chemicalbook.com |

Derivatives in Vitamin B1 Intermediate Preparation

3-Aminopropanenitrile and its derivatives serve as important precursors in the synthesis of thiamine (B1217682) (Vitamin B1). A key intermediate in many industrial thiamine syntheses is 2-methyl-4-amino-5-aminomethylpyrimidine (AMP). google.com

One synthetic route to AMP involves the use of N-functionalized β-aminopropionitriles. google.com Another documented pathway starts with 3-aminopropionitrile itself. In this method, 3-aminopropionitrile is first formylated using a reagent like methyl formate (B1220265) in the presence of sodium methoxide (B1231860) to produce α-formyl-3-formamidopropionitrile. This intermediate then undergoes condensation with acetamidine (B91507) hydrochloride to form the pyrimidine ring structure, specifically 2-methyl-4-amino-5-formamidopyrimidine. A final hydrolysis step removes the formyl group to yield the desired 2-methyl-4-amino-5-aminomethylpyrimidine.

This demonstrates the utility of the dual functionality of 3-aminopropanenitrile, where both the amino and nitrile groups are strategically modified to construct the complex heterocyclic structure of the vitamin intermediate.

Formation of Other Aminonitrile Analogs

The synthetic principles used to create 3-aminopropanenitrile can be extended to produce a wide array of other aminonitrile analogs. These compounds are valuable as intermediates in medicinal chemistry and materials science.

The Strecker synthesis is a highly versatile method for preparing α-aminonitriles. By simply varying the starting aldehyde or ketone and the amine component (using primary or secondary amines instead of ammonia), a diverse library of N-substituted and α-substituted aminonitriles can be produced. wikipedia.orgmdpi.com Catalytic, asymmetric versions of the Strecker reaction have also been developed to produce chiral aminonitriles. wikipedia.org

Other methods for synthesizing aminonitrile analogs include:

Catalytic C-H Cyanation: This approach involves the direct cyanation of the C-H bond adjacent to the nitrogen atom in tertiary amines, providing access to α-aminonitriles. organic-chemistry.org

Ammonium-Catalyzed Reactions: Newer methods utilize readily available ammonium salts to catalyze the synthesis of complex aminonitriles from simpler building blocks like aminoacetonitrile, avoiding the use of stoichiometric toxic cyanide reagents. acs.orgnih.gov These reactions can be adapted to produce chiral α-tertiary and α-quaternary aminonitriles. nih.govresearchgate.net

| Method | Precursors | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Strecker Reaction | Aldehyde/Ketone, Amine/Ammonia, Cyanide Source | α-Aminonitriles | Highly versatile for diverse substitutions. | wikipedia.orgmdpi.comnih.gov |

| Michael Addition | α,β-Unsaturated Nitrile, Amine/Ammonia | β-Aminonitriles | Effective for β-amino functionalization. | orgsyn.orgprepchem.com |

| Ammonium-Catalyzed Synthesis | Aminoacetonitrile, Michael Acceptors | α-Tertiary and Quaternary Aminonitriles | Greener alternative, avoids toxic cyanide reagents. | acs.orgnih.gov |

Chemical Reactivity and Mechanistic Organic Transformations of 3 Aminopropanenitrile Hydrochloride

Fundamental Reaction Pathways

The presence of a nucleophilic amino group and an electrophilic nitrile carbon allows 3-aminopropanenitrile (B50555) to participate in a variety of fundamental reaction pathways.

The primary amino group in 3-aminopropanenitrile is a potent nucleophile, capable of participating in various nucleophilic substitution reactions. This reactivity is fundamental to many of its synthetic applications. The lone pair of electrons on the nitrogen atom can attack electron-deficient centers, leading to the formation of new carbon-nitrogen bonds.

Conversely, the nitrile group itself can be susceptible to nucleophilic attack at the electrophilic carbon atom, a key step in its hydrolysis. youtube.com Under acidic conditions, protonation of the nitrile nitrogen enhances the electrophilicity of the carbon, facilitating attack by weak nucleophiles like water. researchgate.net In basic media, strong nucleophiles such as the hydroxide (B78521) ion can attack the nitrile carbon directly. youtube.com

A condensation reaction involves the joining of two molecules with the elimination of a small molecule, such as water. libretexts.org The amino group of 3-aminopropanenitrile or its derivatives can readily act as the nucleophile in such reactions, particularly with carbonyl compounds like aldehydes, ketones, and carboxylic acids or their derivatives. libretexts.org

A prominent example of this reactivity is seen in the biosynthesis of pantothenic acid (Vitamin B5). nih.gov The hydrolysis product of 3-aminopropanenitrile, β-alanine, undergoes an ATP-dependent condensation reaction with pantoic acid. nih.govrug.nl This reaction, catalyzed by the enzyme pantothenate synthetase, forms an amide (peptide) bond and is a critical step in the production of coenzyme A, a vital cofactor in numerous metabolic pathways. nih.govoregonstate.edu

The hydrolysis of the nitrile group is one of the most significant transformations of 3-aminopropanenitrile, converting it into β-alanine. njchm.com This reaction can be achieved through chemical methods (acidic or basic catalysis) or biocatalysis. njchm.comfrontiersin.org

Under both acidic and basic conditions, the reaction typically proceeds via an amide intermediate. youtube.comresearchgate.net In acidic conditions, the nitrile is protonated, attacked by water, and eventually hydrolyzed to a carboxylic acid and ammonium (B1175870). researchgate.net In basic conditions, hydroxide attacks the nitrile carbon, and subsequent steps lead to a carboxylate salt and ammonia (B1221849). youtube.comgoogle.com While it is possible to stop the reaction at the amide stage under mild basic conditions, vigorous conditions typically drive the hydrolysis to completion, yielding the carboxylic acid. youtube.com

Different catalytic methods have been explored to optimize the yield of β-alanine. nih.gov

| Hydrolysis Method | Catalyst/Conditions | Product Yield | Reference |

| Alkali Hydrolysis | 25%–50% Barium Hydroxide, 90–95 °C | 88%–92% | nih.gov |

| Alkali Hydrolysis | Sodium Hydroxide, Reflux for 8 hours | 93.4% | google.com |

| Ammonia Hydrolysis | Ammonia, 200 °C for 4 hours | ~20% | nih.gov |

This table presents selected research findings on the chemical hydrolysis of 3-aminopropanenitrile to β-alanine under various conditions.

Biocatalytic hydrolysis using nitrilase enzymes offers a green and efficient alternative to traditional chemical methods. nih.govresearchgate.net Nitrilases (EC 3.5.5.1) are enzymes that catalyze the direct hydrolysis of a nitrile to the corresponding carboxylic acid and ammonia, often without the formation of an amide intermediate. nih.govbrennerlab.net This pathway is advantageous due to its high specificity, mild reaction conditions (temperature and pH), and reduced byproduct formation. researchgate.net

The catalytic mechanism of nitrilases involves a conserved Glu-Lys-Cys triad (B1167595) in the active site. brennerlab.net The cysteine residue acts as the nucleophile, attacking the nitrile carbon. nih.gov Research has identified several microbial sources of nitrilases capable of converting 3-aminopropionitrile to β-alanine with high efficiency. frontiersin.org To overcome challenges like substrate inhibition at higher concentrations, a tandem reaction strategy has been developed, significantly improving the potential for industrial-scale production. frontiersin.orgchemicalbook.com

| Microbial Source | Key Findings | Reference |

| Alcaligenes sp. OMT-MY14 | Catalyzed the hydrolysis of 1.0% β-aminopropionitrile at 30 °C for 1 hour, yielding up to 3.6 g/L of β-alanine. | frontiersin.org |

| Rhodococcus erythropolis G20 | Demonstrated conversion of β-aminopropionitrile to β-alanine. | frontiersin.org |

| Rhodococcus rhodochrous J1 | A nitrilase from this organism was found to hydrolyze nitriles and, surprisingly, amides, suggesting a common tetrahedral intermediate. | nih.gov |

| Tandem Reaction Strategy | A strategy developed to prevent byproduct formation and increase yield as β-aminopropionitrile concentration was increased from 0.6 M to 3.0 M. | frontiersin.orgchemicalbook.com |

This table highlights different microbial nitrilases and strategies used for the biocatalytic synthesis of β-alanine from 3-aminopropionitrile.

The primary and most direct product of 3-aminopropanenitrile hydrolysis is β-alanine , the only naturally occurring beta-amino acid. nih.govresearchgate.net β-alanine serves as a crucial building block in the synthesis of other biologically important molecules. researchgate.net

A key downstream product synthesized from β-alanine is pantothenic acid (vitamin B5). nih.govchemicalbook.com The biosynthesis of pantothenic acid involves the enzymatic condensation of β-alanine and (R)-pantoate. nih.govnih.gov This reaction is catalyzed by pantothenate synthetase (PanC), which forms an amide linkage between the two substrates. nih.gov Pantothenic acid is an essential precursor for the synthesis of coenzyme A (CoA), a fundamental cofactor involved in numerous metabolic reactions, including the synthesis of fatty acids and the metabolism of carbohydrates and proteins. nih.govoregonstate.edu

Hydrolysis Mechanisms

Derivatization Strategies for Research Applications

In analytical chemistry, particularly for techniques like High-Performance Liquid Chromatography (HPLC), derivatization is a chemical modification process used to enhance the detectability and chromatographic behavior of an analyte. researchgate.netnih.gov 3-Aminopropanenitrile hydrochloride and its hydrolysis product, β-alanine, possess functional groups amenable to derivatization.

The primary amine is the most common target for derivatization. Reagents can be used to attach a chromophore (for UV-Vis detection) or a fluorophore (for more sensitive fluorescence detection). researchgate.net This is especially useful for compounds that lack a strong native chromophore. nih.gov After hydrolysis to β-alanine, both the amino group and the newly formed carboxylic acid group become potential sites for derivatization, further expanding the analytical options. researchgate.net

| Derivatizing Agent | Target Functional Group | Detection Method | Purpose |

| 1-Dimethylaminonaphthalene-5-sulfonyl chloride (Dansyl chloride) | Primary Amines | Fluorescence | Introduces a highly fluorescent dansyl group. researchgate.net |

| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Primary Amines | Fluorescence | Attaches a fluorescent Fmoc protecting group. researchgate.net |

| o-Phthalaldehyde (OPA) | Primary Amines (in presence of a thiol) | Fluorescence | Forms a fluorescent isoindole product. researchgate.net |

| Benzoyl Chloride | Primary Amines | UV-Visible | Adds a benzoyl group, a UV-active chromophore. researchgate.netnih.gov |

| 3-Nitrophenylhydrazine (3NPH) | Carboxylic Acids | Mass Spectrometry | Used for isotope-labeling derivatization to improve quantitation in LC-MS. researchgate.net |

This table lists common derivatizing reagents used for modifying amine and carboxylic acid functional groups for enhanced analytical detection.

Amide Formation

The primary amino group of this compound readily participates in amide formation reactions. This transformation is fundamental in synthetic chemistry and can be achieved through various methods, most commonly by reaction with an activated carboxylic acid derivative.

One of the most prevalent methods involves the use of acyl chlorides in what is known as the Schotten-Baumann reaction. fishersci.it In this reaction, the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically carried out in the presence of a base, such as a tertiary amine (e.g., triethylamine (B128534) or pyridine) or an inorganic base, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. fishersci.itresearchgate.net The choice of solvent is often an aprotic one, like dichloromethane (B109758) or diethyl ether. researchgate.net

Alternatively, carboxylic acid anhydrides can be employed in a mechanistically similar fashion. fishersci.it The reaction with an anhydride (B1165640) also requires a base to proceed efficiently.

Modern peptide coupling reagents have also been extensively applied to amide bond formation. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.itrsc.org This intermediate is then susceptible to nucleophilic attack by the amine of 3-aminopropanenitrile. This method is often performed in polar aprotic solvents such as dimethylformamide (DMF). fishersci.it To enhance efficiency and minimize side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are frequently included. fishersci.itrsc.org

A more recent development involves the rearrangement of nitrile imines, generated from N-2-nitrophenyl hydrazonyl bromides, to form an activated ester which then reacts with an amine to furnish the corresponding amide. nih.gov This method has demonstrated broad applicability for the synthesis of primary, secondary, and tertiary amides. nih.gov

Interactive Data Table: Common Reagents for Amide Formation with this compound

| Reagent Class | Specific Example(s) | Typical Conditions | Key Mechanistic Feature |

| Acyl Halides | Acetyl chloride, Benzoyl chloride | Aprotic solvent (e.g., DCM), Base (e.g., Triethylamine) | Nucleophilic acyl substitution |

| Carboxylic Anhydrides | Acetic anhydride | Base | Nucleophilic acyl substitution |

| Carbodiimides | EDC, DCC | Aprotic solvent (e.g., DMF), often with an additive (e.g., HOBt) | Formation of a reactive O-acylisourea intermediate |

| Nitrile Imine Rearrangement | N-2-nitrophenyl hydrazonyl bromides | Base, elevated temperature | Formation of an activated ester intermediate |

Esterification

While the amino group is the primary site for acylation, the nitrile group of 3-aminopropanenitrile can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid. solubilityofthings.com This resulting amino acid can then be subjected to esterification.

A common and efficient method for the esterification of amino acids involves the use of an alcohol, such as methanol (B129727), in the presence of an acid catalyst. nih.gov Thionyl chloride (SOCl₂) in methanol is a widely used system for converting amino acids to their corresponding methyl ester hydrochlorides. nih.gov Another effective reagent is trimethylchlorosilane (TMSCl) in methanol, which allows for the convenient preparation of amino acid methyl esters at room temperature. nih.gov This method is compatible with a wide range of amino acids. nih.gov The general procedure involves reacting the amino acid with the alcohol and the acid catalyst, followed by workup to isolate the amino acid ester hydrochloride salt. nih.gov

Interactive Data Table: Reagents for Esterification of the Carboxylic Acid Derived from 3-Aminopropanenitrile

| Reagent System | Product | Typical Conditions |

| Methanol / Thionyl Chloride | Methyl 3-aminopropanoate hydrochloride | Methanol as solvent and reagent |

| Methanol / Trimethylchlorosilane | Methyl 3-aminopropanoate hydrochloride | Room temperature |

Specific Reagent-Mediated Modifications

The reactivity of 3-aminopropanenitrile can be further exploited through the use of specific reagents to modify its structure. For instance, the primary amine can be protected to allow for selective reactions at the nitrile group. A common protecting group for amines is the tert-butoxycarbonyl (Boc) group, which can be introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). google.com Once the nitrile group is modified, the Boc group can be removed under acidic conditions, for example, by treatment with hydrochloric acid in a suitable solvent. google.com

Unintended Reaction Pathways and Byproduct Formation

In addition to the desired transformations, 3-aminopropanenitrile can participate in unintended reaction pathways, leading to the formation of byproducts.

Polymerization Dynamics

3-Aminopropionitrile, the free base of the hydrochloride salt, is known to be unstable and can undergo polymerization. nih.govchemicalbook.comacs.org This polymerization can occur slowly in the presence of air and more rapidly with acidic materials. nih.gov The resulting polymer is often a yellow solid and can be explosive. nih.govchemicalbook.com While early theories suggested that polymerization occurred through the elimination of ammonia to regenerate acrylonitrile (B1666552), which then polymerizes, later research indicated that the polymer has the same composition as the monomer. acs.org The polymerization does not involve the evolution of ammonia. acs.org The hydrochloride salt is generally more stable, but the potential for polymerization of the free base is a significant consideration in its handling and storage. nih.govechemi.com

Guanidine (B92328) Adduct Formation in Synthetic Environments

In synthetic environments, particularly in the presence of reagents like guanidine hydrochloride (GuHCl) which can be used as a denaturant, the amino group of 3-aminopropanenitrile could potentially react to form guanidine adducts. nih.gov While specific studies on the reaction of 3-aminopropanenitrile with guanidine hydrochloride are not prevalent, the general reactivity of primary amines suggests the possibility of such a reaction, where the amine would act as a nucleophile towards a reactive guanidinylating agent. This could lead to the formation of a guanidinium (B1211019) salt derivative of 3-aminopropanenitrile.

Applications in Advanced Organic Synthesis and Material Sciences

Building Block Chemistry for Complex Molecular Architectures

The unique structure of 3-aminopropanenitrile (B50555) hydrochloride makes it a significant building block for synthesizing more complex molecules. The amine group provides a nucleophilic center for reactions such as acylation, alkylation, and condensation, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions. This dual reactivity is leveraged in the synthesis of specialized intermediates for various research applications.

In the field of pharmaceutical research, 3-aminopropanenitrile and its derivatives are recognized as important intermediates. The base compound, 3-aminopropionitrile, is a known precursor in the manufacturing of β-alanine and pantothenic acid. Furthermore, the structural motif of an amino-bearing carbon chain is crucial in the development of therapeutic agents.

A significant application is seen in the synthesis of chiral intermediates for antiviral drugs. For example, the closely related chiral derivative, (S)-3-Aminobutanenitrile hydrochloride, is a critical building block for creating non-peptide inhibitors that target the HIV protease enzyme. smolecule.com These inhibitors are essential components of antiretroviral therapies, working by obstructing the viral replication cycle. smolecule.com The synthesis of these complex inhibitors relies on the precise stereochemistry offered by such chiral building blocks.

| Intermediate | Application Area | Therapeutic Target |

| (S)-3-Aminobutanenitrile hydrochloride | Antiviral Research | HIV Protease |

This table illustrates the application of a chiral derivative of 3-aminopropanenitrile in pharmaceutical research.

The application of 3-aminopropanenitrile hydrochloride as a direct precursor in agrochemical synthesis is an area with less extensive public documentation. However, the general class of 3-aminopropionitriles are considered valuable intermediates for producing a range of chemical compounds, including diamines and aminocarboxamides, which are foundational structures in the development of new agrochemicals. google.com The reactivity of the amine and nitrile functional groups allows for the construction of diverse molecular frameworks that are screened for potential herbicidal, insecticidal, or fungicidal activity. For instance, the synthesis of novel anthranilic diamide (B1670390) insecticides, a major class of modern pesticides, involves the coupling of complex amine and acid chloride components, a synthetic strategy where aminonitrile-derived structures could potentially play a role. mdpi.com

The synthesis of enantiomerically pure molecules is a cornerstone of modern chemistry, particularly for pharmaceuticals. 3-Aminopropanenitrile serves as a scaffold for producing valuable chiral derivatives. A key example is (R)-3-Aminobutanenitrile hydrochloride, which is utilized as a chiral building block in organic synthesis and as an intermediate for pharmaceuticals. chemicalbook.com

The production of such chiral molecules often involves the resolution of a racemic mixture. For its enantiomer, (S)-3-Aminobutanenitrile hydrochloride, a common method is the enzymatic kinetic resolution of racemic 3-aminobutanenitrile. This process uses an enzyme, such as a lipase, to selectively acylate one enantiomer, allowing the unreacted (S)-enantiomer to be separated and subsequently converted to its hydrochloride salt. The purity of the final chiral product is then confirmed using analytical techniques like High-Performance Liquid Chromatography (HPLC) with a chiral column.

Table: Synthesis Parameters for Chiral Resolution

| Step | Method | Key Reagents/Components | Purpose |

|---|---|---|---|

| 1 | Racemate Preparation | Racemic 3-aminobutanenitrile | Starting material for resolution. |

| 2 | Enzymatic Resolution | Lipase, Acylating Agent | Selective reaction with one enantiomer. |

| 3 | Separation | HPLC / Extraction | Isolation of the desired unreacted enantiomer. |

This table outlines a typical process for the enzymatic resolution to obtain a chiral aminobutanenitrile derivative.

Contribution to Polymer Science and Material Development

The functional groups of this compound provide avenues for its inclusion in polymer science, both as a monomer and as a modifying agent to influence polymer properties.

3-Aminopropanenitrile has the intrinsic ability to undergo polymerization, though this can be rapid and potentially explosive under certain conditions, such as in the presence of air or acidic materials. nih.gov While this reactivity presents handling challenges, it also suggests its potential as a monomer or co-monomer in the synthesis of novel polymers. The presence of the nitrogen-containing groups in the polymer backbone could impart specific properties, such as altered thermal stability, hydrophilicity, and, importantly, potential biodegradability. Research into polyamides and other nitrogen-containing polymers continues to be an active field, and monomers like 3-aminopropanenitrile could be explored for creating new materials with tailored degradation profiles.

Polyphosphazenes are a versatile class of inorganic-organic hybrid polymers known for their tunable properties and potential in biomedical applications. mdpi.com A key area of research is the development of biodegradable polyphosphazenes for use as drug delivery vehicles. nih.gov The degradation of the polymer backbone can be controlled by the nature of the side groups attached to the phosphorus atoms.

Studies have shown that attaching amino acid or peptide side groups to the polyphosphazene backbone can make the polymer susceptible to both hydrolytic and enzymatic degradation. mdpi.comnih.gov The amino groups in these side chains are understood to sensitize the polymer backbone to hydrolysis. While not directly using 3-aminopropanenitrile, this research establishes a crucial principle: the incorporation of small molecules with amine functionalities can be a key strategy for designing biodegradable polymers. The amine group of this compound, if used as a nucleophilic side group, would be expected to have a similar effect, promoting the breakdown of the polymer chain into smaller, non-toxic components like phosphates, ammonia (B1221849), and the corresponding alcohol from the side chain. This makes it a compound of interest for designing next-generation biodegradable materials.

Interdisciplinary Research in Chemical Biology and Biochemical Pathways

Enzyme Inhibition Studies: Focus on Lysyl Oxidase (LOX)

3-Aminopropanenitrile (B50555), commonly known as β-aminopropionitrile (BAPN), is a well-characterized inhibitor of lysyl oxidase (LOX), an enzyme crucial for the cross-linking of collagen and elastin (B1584352) in the extracellular matrix (ECM). nih.govplos.org The inhibition of LOX by this compound has been a focal point of research due to its implications in diseases characterized by aberrant ECM remodeling, such as fibrosis and cancer. nih.govnih.gov

3-Aminopropanenitrile is recognized as a specific and irreversible inhibitor of the lysyl oxidase enzyme family. nih.govmedchemexpress.com Its inhibitory action is potent, with studies reporting IC50 values (the concentration required to inhibit 50% of the enzyme's activity) in the low micromolar range, approximately 3-8 µM. glpbio.com This irreversible binding ensures a sustained inactivation of the enzyme, a characteristic that has been leveraged in various experimental models to study the consequences of prolonged LOX inhibition. plos.orgnih.gov Research in rat models has demonstrated that this inhibition effectively reduces collagen cross-linking and fibrosis. nih.gov

The mechanism of inhibition by 3-aminopropanenitrile involves its direct interaction with the active site of the lysyl oxidase enzyme. medchemexpress.comglpbio.com LOX catalyzes the oxidative deamination of lysine (B10760008) and hydroxylysine residues within collagen and elastin precursors, a critical step for covalent cross-linking and matrix maturation. nih.gov 3-Aminopropanenitrile acts as a suicide substrate; it is processed by the LOX active site, leading to the formation of a reactive species that covalently binds to the enzyme, thereby causing its irreversible inactivation. This targeted mechanism underscores its specificity for LOX and related amine oxidases.

| Characteristic | Description | Source(s) |

| Inhibitor | 3-Aminopropanenitrile (β-aminopropionitrile, BAPN) | nih.govmedchemexpress.com |

| Target Enzyme | Lysyl Oxidase (LOX) | nih.govplos.org |

| Inhibition Type | Irreversible | nih.govnih.govmedchemexpress.com |

| Specificity | Specific for LOX family enzymes | nih.govmedchemexpress.com |

| Mechanism | Targets the enzyme active site, acting as a suicide substrate | medchemexpress.comglpbio.com |

| IC50 Value | ~3-8 µM | glpbio.com |

The inhibitory activity of 3-aminopropanenitrile extends to the lysyl oxidase-like (LOXL) proteins, which are isoenzymes of LOX. nih.govmedchemexpress.com The LOX family, including LOX and four LOXL isoenzymes (LOXL1-4), plays a pivotal role in ECM maturation. researchgate.net 3-Aminopropanenitrile has been shown to target the active sites of these LOXL isoenzymes. medchemexpress.comglpbio.com Specifically, it exhibits sustained inhibition of LOXL1 and LOXL2. medchemexpress.com This broad-spectrum inhibition of the LOX family is significant, as upregulation of various members is associated with pathological conditions like fibrosis and cancer. nih.govmedchemexpress.com For instance, studies have noted that LOXL2 expression can be significantly down-regulated by the compound in certain cell models. glpbio.com

Cellular and Molecular Research in Model Systems

In vitro studies using various cell models have been instrumental in elucidating the molecular impact of 3-aminopropanenitrile beyond simple enzyme inhibition, revealing its influence on complex cellular processes like metabolic regulation and cell phenotype transitions.

Research using in vitro models of insulin (B600854) resistance has demonstrated that 3-aminopropanenitrile can positively modulate key metabolic markers. In a model using TNFα-stimulated 3T3-L1 adipocytes, treatment with 3-aminopropanenitrile prevented the downregulation of adiponectin and glucose transporter 4 (GLUT4). researchgate.net Adiponectin is a crucial hormone in glucose regulation, and GLUT4 is a key protein that facilitates glucose uptake into cells. researchgate.netnih.govnih.gov Consequently, the compound normalized insulin-stimulated glucose uptake in these insulin-resistant cells. researchgate.net This suggests that by inhibiting LOX, 3-aminopropanenitrile can interfere with the pathological ECM remodeling in adipose tissue that contributes to metabolic dysfunction, thereby improving insulin sensitivity at a cellular level. nih.govresearchgate.net

| In Vitro Model | Treatment | Key Findings | Source(s) |

| TNFα-induced insulin-resistant 3T3-L1 adipocytes | 3-Aminopropanenitrile (200 µM) | Prevented downregulation of Adiponectin and GLUT4; Normalized insulin-stimulated glucose uptake. | researchgate.net |

| Hypoxic Cervical Carcinoma Cells (HeLa, SiHa) | 3-Aminopropanenitrile (500 µM) | Blocked EMT-related morphological changes; Prevented downregulation of E-cadherin; Inhibited upregulation of α-SMA and Vimentin. | medchemexpress.com |

The epithelial-mesenchymal transition (EMT) is a biological process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, a process implicated in cancer progression and metastasis. nih.govnih.gov In vitro studies on cervical carcinoma cells (HeLa and SiHa) under hypoxic conditions, which typically induce EMT, have shown that 3-aminopropanenitrile can effectively block these changes. medchemexpress.com Treatment with the compound at a concentration of 500 μM for 72 hours prevented the cells from undergoing EMT-associated morphological shifts. medchemexpress.com At the molecular level, it prevented the hypoxia-induced decrease of the epithelial marker E-cadherin and strongly inhibited the upregulation of mesenchymal markers such as α-smooth muscle actin (α-SMA) and vimentin. medchemexpress.com These findings highlight that the inhibition of LOX activity by 3-aminopropanenitrile can disrupt the signaling pathways that lead to EMT, thereby inhibiting the invasion and migration capacities of cancer cells in vitro. medchemexpress.comglpbio.com

Inhibition of Cell Invasion and Migration in in vitro cancer models

The compound β-aminopropionitrile (BAPN), an irreversible inhibitor of the enzyme lysyl oxidase (LOX), has demonstrated the ability to reduce the metastatic potential of certain cancer cells. plos.org LOX is an enzyme involved in the remodeling of the extracellular matrix, and its increased expression has been associated with decreased survival rates in breast cancer patients. plos.org

Research on the human breast cancer cell line MDA-MB-231 has shown that BAPN can diminish the capacity of these cells to form metastatic colonies. plos.org In studies where BAPN was administered to mice either before or at the same time as the introduction of cancer cells, there was a notable decrease in the number of metastases. plos.org Specifically, when BAPN treatment began the day before tumor cell injection, the number of metastases was reduced by 44%, and when started on the same day, the reduction was 27%. plos.org However, it is important to note that BAPN did not show an effect on the growth of already established metastases. plos.org These findings suggest that the activity of LOX is crucial during the processes of extravasation and the initial colonization of tissues by circulating cancer cells. plos.org

Further studies have explored the effects of various compounds on cancer cell migration and invasion in vitro. For instance, recombinant tyrosine-sulfated haemathrin has been shown to significantly inhibit thrombin-induced migration and invasion in SKOV3 and MDA-MB-231 cell lines. nih.gov Similarly, the antidepressant imipramine (B1671792) has been found to inhibit the migration and invasion of metastatic prostate cancer cells. researchgate.net In colorectal cancer cell lines, the inhibition of miR-29a-3p was observed to stimulate cell migration and invasion. nih.gov

Table 1: Effect of BAPN on Metastasis of MDA-MB-231-Luc2 Cells

| Treatment Schedule | Reduction in Number of Metastases | Reduction in Whole-Body Photon Emission Rate |

| BAPN initiated 1 day prior to tumor cell injection | 44% | 78% |

| BAPN initiated on the same day as tumor cell injection | 27% | 45% |

Data sourced from Bondareva et al. (2009) plos.org

Influence on Collagen Synthesis and Structural Remodeling (excluding therapeutic outcomes)

Beta-aminopropionitrile (BAPN) directly influences collagen synthesis and its subsequent structural organization by irreversibly inhibiting lysyl oxidase (LOX). nih.gov LOX is a crucial enzyme responsible for the formation of cross-links between collagen molecules, a process essential for the tensile strength and stability of collagen fibers. nih.gov

In vitro studies using cartilage tissue have demonstrated that treatment with BAPN blocks the formation of these collagen cross-links. nih.gov This inhibition leads to an accumulation of collagen crosslink precursors that are extractable with guanidine (B92328) hydrochloride (GuHCl). nih.gov When BAPN is removed, the process is reversible. Within 3 to 4 days of BAPN washout, the levels of extractable radiolabeled proline, a marker for newly synthesized and unprocessed collagen, decrease to control levels, indicating a resumption of collagen cross-linking and maturation. nih.gov

This modulation of collagen processing has been shown to affect the integration of apposed cartilage blocks in vitro. nih.gov The presence of BAPN inhibits the development of adhesive strength between the tissue pieces, which correlates with higher levels of extractable [3H]proline. nih.gov Conversely, following the washout of BAPN, there is an enhancement of integration, which is associated with a decrease in the extractability of [3H]proline, signifying that the newly synthesized collagen has been incorporated into a more stable, cross-linked matrix. nih.gov The duration of this post-BAPN treatment period influences the degree of adhesive strength, with longer periods leading to increased integration. nih.gov It is also established that vitamin C is a necessary cofactor for the biosynthesis of collagen. nih.gov

Metabolic Pathways and Biological Transformations

In Vivo Metabolic Fate in Model Organisms

In vivo studies in rat models have shown that 3-aminopropionitrile (BAPN) is metabolized into several compounds. nih.gov One of the metabolic pathways involves the conversion of BAPN to other metabolites. For instance, the neurotoxicant 3,3'-iminodipropionitrile (B89418) (IDPN) is metabolized to BAPN, cyanoacetic acid (CAA), and β-alanine. nih.gov The metabolites of IDPN, including BAPN, are considered to be products of detoxification pathways as they are not neurotoxic. nih.gov

Investigations into the release of cyanide from various aminonitriles in rats have measured the amount of cyanide excreted as urinary thiocyanate. nih.gov This serves as an indicator of the in vivo conversion of the nitrile group to cyanide. The yield of cyanide varies depending on the specific aminonitrile administered. nih.gov

Detoxification and Activation Pathways

The metabolism of nitriles like 3-aminopropionitrile can involve both detoxification and, in some cases, activation pathways. The hydrolysis of the nitrile group is a key detoxification mechanism. For example, the metabolism of 3,3'-iminodipropionitrile (IDPN) in rats produces beta-aminopropionitrile (BAPN) and cyanoacetic acid (CAA), which are considered detoxification products as they are not neurotoxic. nih.gov The formation of β-alanine from IDPN also occurs through hydrolysis of the nitrile group. nih.gov

The process of metabolic detoxification can be complex and involve multiple phases. nih.gov While not directly studying 3-aminopropionitrile, research on insecticide tolerance in the small brown planthopper has revealed pathways involving three metabolic detoxification phases that can be modulated by endogenous microRNAs. nih.gov This highlights the general principles of how organisms may detoxify foreign compounds.

Cyanide Ion Release Metabolism

A significant aspect of the metabolism of 3-aminopropionitrile is the release of cyanide ions (CN-). nih.gov In vitro studies using rat liver homogenates and small liver pieces have demonstrated that CN- production occurs from 3-aminopropionitrile. nih.govnih.gov This biotransformation is dependent on time and the concentration of the compound, showing a tendency towards saturation. nih.gov

The integrity of the cells is not a requirement for this metabolic conversion to take place. nih.gov However, the presence of cofactors such as NADPH is necessary to achieve high levels of activity, indicating the involvement of enzymatic processes, likely within the microsomal fraction of the liver. nih.govnih.gov The release of cyanide has been measured from a variety of aminonitriles, with the amount varying based on the specific chemical structure. nih.gov In vivo, this released cyanide can be detoxified and excreted in the urine as thiocyanate. nih.gov

Table 2: In Vivo Cyanide Release from Various Aminonitriles in Rats (measured as % of administered dose excreted as urinary thiocyanate)

| Compound | % of Dose Excreted as Thiocyanate |

| Dimethylaminonitrile (DMAA) | 48.9% |

| Trimethylaminopropionitrile (TMAPN) | 11.6% |

| Dimethylaminopropionitrile (DMAPN) | 8.0% |

| 3,3'-Iminodipropionitrile (IDPN) | 6.8% |

| Dimethylaminobutyronitrile (DMABN) | 3.1% |

| Monomethylaminopropionitrile (MMAPN) | 1.8% |

Data sourced from Willhite & Smith (1981) nih.gov

Prebiotic Chemistry and Origins of Life Research

The study of prebiotic chemistry seeks to understand the chemical processes that could have led to the emergence of life from non-living matter. nih.govnih.gov In this context, simple molecules containing nitrogen and carbon, such as aminonitriles, are of significant interest. While direct research on 3-aminopropanenitrile hydrochloride in this specific area is not detailed in the provided results, the broader class of aminonitriles is considered relevant to theories on the origins of life.

One prominent hypothesis, the "thioester world hypothesis," suggests that thioester-dependent peptide synthesis may have preceded the RNA-dependent protein synthesis seen in modern biology. springernature.com Research in this field has explored the potential of α-aminonitriles to undergo chemoselective ligation to form peptides in aqueous environments. springernature.com This process offers a potential pathway for the formation of the first biopolymers. nih.govspringernature.com

Formation of Amino Acids via Aminonitrile Hydrolysis

Aminonitriles are widely regarded as crucial intermediates in the prebiotic synthesis of amino acids, most notably through the Strecker reaction pathway. nih.govnih.gov In this context, the hydrolysis of the nitrile functional group to a carboxylic acid is the final key step in converting the aminonitrile into the corresponding amino acid.

The hydrolysis of an aminonitrile, such as 3-aminopropanenitrile, involves the addition of water across the carbon-nitrogen triple bond of the nitrile group. This reaction can be catalyzed by acid or base. In an acidic medium, like that provided by the hydrochloride salt form, the reaction proceeds to yield a carboxylic acid, thus forming the amino acid. For 3-aminopropanenitrile, this hydrolysis product is β-alanine. This process is significant as it represents a plausible non-biological pathway for the formation of amino acids on the early Earth from simpler, reactive precursors. nih.gov

Research has shown that the fate of an aminonitrile—whether it undergoes hydrolysis to an amino acid or ligation to a peptide—can be highly dependent on the pH of the environment. nih.gov At an acidic pH of 5, certain aminonitriles have been observed to spontaneously hydrolyze to the corresponding amino acid. nih.gov In contrast, at neutral to alkaline pH, the same aminonitriles tend to undergo ligation to form peptides. nih.gov This pH-dependent switch suggests a mechanism by which different prebiotic environments could have selectively favored the production of either free amino acids or short peptides.

Complete hydrolysis of peptide bonds to analyze the amino acid composition of a protein is a standard biochemical technique, often requiring a strong acid like 6 M hydrochloric acid (HCl) at high temperatures. pearson.comwaters.comgoogle.com However, the prebiotic formation of amino acids from aminonitriles represents the reverse of peptide bond formation, building the monomers themselves from simpler nitrile-containing precursors.

| Reaction | Reactant | Conditions | Product | Significance |

| Nitrile Hydrolysis | Aminonitrile | Acidic pH (e.g., pH 5) | Amino Acid | Plausible prebiotic pathway to amino acid monomers. nih.gov |

| Peptide Ligation | Aminonitrile | Neutral to Basic pH (e.g., pH 7-9) | Peptide | Plausible prebiotic pathway to peptides. nih.govucl.ac.uk |

Advanced Analytical Methodologies and Spectroscopic Characterization

Chromatographic Techniques for Analysis and Purification

Chromatography is a cornerstone for the separation, identification, and purification of 3-Aminopropanenitrile (B50555) hydrochloride from reaction mixtures and for the assessment of its purity. The choice of technique depends on the analytical goal, whether it is for rapid qualitative assessment, precise quantitative analysis, or preparative purification.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of 3-Aminopropanenitrile hydrochloride. Due to the compound's polar and ionic nature, reverse-phase (RP) HPLC is the most common approach. In this method, a nonpolar stationary phase (such as C18) is used with a polar mobile phase.

The analysis of polar amines can be challenging on standard C18 columns, but methodologies have been developed for similar compounds. For instance, the analysis of related structures like 3-(Benzylamino)propionitrile can be achieved using a mobile phase containing acetonitrile, water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com This acidic modifier helps to ensure consistent ionization of the amine and improves peak shape. A typical HPLC method for this compound would involve a C18 column with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile.

Table 1: Illustrative HPLC Parameters for Amine Analysis

| Parameter | Condition | Purpose |

| Column | Reverse-Phase C18 (e.g., 5 µm, 150 mm x 4.6 mm) | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | Elution of the polar analyte; formic acid ensures protonation and good peak shape. |

| Elution Mode | Isocratic or Gradient | Isocratic for simple mixtures; gradient for complex samples to optimize resolution and run time. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for standard bore columns. |

| Column Temp. | 30 °C | Ensures reproducible retention times. cuni.cz |

| Detection | UV (e.g., ~210 nm) or Mass Spectrometry (MS) | UV detection for the nitrile group or MS for high sensitivity and specificity. |

Gas Chromatography (GC) is a standard technique for the analysis of volatile and thermally stable compounds. uoguelph.canews-medical.net this compound, being a salt, is non-volatile and cannot be analyzed directly by GC. To utilize GC, the compound must first be converted to its more volatile free base, 3-aminopropionitrile. This can be achieved through a simple liquid-liquid extraction with a base.

Once in its free base form, the compound can be analyzed. The NIST WebBook provides gas chromatography data for 3-aminopropionitrile. nist.govnist.gov The combination of GC with a mass spectrometer (GC-MS) is particularly powerful, allowing for both separation and definitive identification based on the mass spectrum. nih.govijramr.com Derivatization is another strategy to increase the volatility and thermal stability of the analyte for GC analysis.

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and inexpensive method for qualitative analysis. It is frequently used to monitor the progress of chemical reactions, identify compounds in a mixture by comparison with standards, and determine the appropriate solvent system for column chromatography. For 3-aminopropionitrile, TLC has been used to separate it from amino acids. nih.gov Due to the basic nature of the amino group, which can cause significant tailing (streaking) on standard acidic silica (B1680970) gel plates, a small amount of a base like triethylamine (B128534) or ammonia (B1221849) is often added to the eluent. reddit.com This addition neutralizes the acidic silanol groups on the silica surface, resulting in improved spot shape and better separation. biotage.com

Flash column chromatography is the standard method for the purification of chemical compounds on a preparative scale. mit.edu However, purifying amines on silica gel can be problematic for the same reasons that cause tailing in TLC. biotage.com To achieve efficient purification of 3-Aminopropanenitrile (as the free base), several strategies can be employed:

Modified Mobile Phase: The addition of a small percentage (e.g., 1-2%) of a base such as triethylamine or ammonium (B1175870) hydroxide (B78521) to the eluent system (e.g., dichloromethane (B109758)/methanol (B129727) or ethyl acetate/hexane) is a common practice. biotage.com The competing base interacts strongly with the silica's acidic sites, preventing the desired amine from binding too tightly. reddit.com

Amine-Functionalized Silica: Using a stationary phase where the silica has been chemically modified with amino groups (amino-silica) provides a basic surface. This approach often allows for the purification of amines using less polar and non-basic solvent systems like hexane/ethyl acetate, simplifying post-purification workup. biotage.combiotage.com

Derivatization for Enhanced Detection in Analytical Studies

3-Aminopropanenitrile, due to its polar nature and lack of a strong chromophore, can be challenging to detect at low concentrations using standard analytical techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Derivatization is a chemical modification process that converts the analyte into a derivative with improved analytical properties, such as increased volatility for GC or enhanced detectability for HPLC. researchgate.netsdiarticle4.com

For 3-aminopropanenitrile, derivatization typically targets the primary amino group. thermofisher.com The goal is to introduce a moiety that is either more volatile, more easily ionized for mass spectrometry, or possesses strong UV absorbance or fluorescence for spectroscopic detection. nih.gov

For Gas Chromatography (GC) Analysis: The primary objective of derivatization for GC is to increase the volatility and thermal stability of the analyte. slideshare.net This is achieved by replacing the active hydrogen atoms on the amino group with nonpolar groups.

Silylation: This is a common derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used. The resulting silyl derivatives are more volatile and produce characteristic fragments in mass spectrometry, aiding in their identification.

Acylation: This process involves the reaction of the amino group with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), to form a more volatile amide derivative. slideshare.net

For High-Performance Liquid Chromatography (HPLC) Analysis: In HPLC, derivatization aims to enhance the detection of the analyte by introducing a chromophoric or fluorophoric tag. sdiarticle4.comthermofisher.com This can be done either before the chromatographic separation (pre-column derivatization) or after (post-column derivatization). actascientific.com

UV-Visible Detection: Reagents like 1-fluoro-2,4-dinitrobenzene (DNFB) or benzoyl chloride react with the amino group to form derivatives with strong UV absorbance. sdiarticle4.com

Fluorescence Detection: For higher sensitivity, fluorescent tags are introduced using reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl), dansyl chloride, or o-phthalaldehyde (OPA). sdiarticle4.comthermofisher.com These derivatives can be detected at very low concentrations. cuni.cz

Table 2: Common Derivatization Reagents for 3-Aminopropanenitrile

| Analytical Technique | Derivatization Reagent | Functional Group Targeted | Purpose of Derivatization |

|---|---|---|---|

| Gas Chromatography (GC) | MTBSTFA | Amino (-NH2) | Increase volatility and thermal stability |

| Gas Chromatography (GC) | Trifluoroacetic anhydride (TFAA) | Amino (-NH2) | Increase volatility |

| HPLC (UV-Vis) | Benzoyl chloride | Amino (-NH2) | Introduce a UV chromophore |

| HPLC (Fluorescence) | 9-fluorenylmethyl chloroformate (FMOC-Cl) | Amino (-NH2) | Introduce a fluorophore for enhanced sensitivity |

| HPLC (Fluorescence) | o-phthalaldehyde (OPA) | Primary amino (-NH2) | Introduce a fluorophore for enhanced sensitivity |

Biochemical Assays for Enzyme Activity Confirmation

Biochemical assays are essential for confirming the activity of enzymes that metabolize 3-aminopropanenitrile. The primary enzymatic pathways for nitrile metabolism involve nitrilases and nitrile hydratases. nih.gov

Nitrilase (EC 3.5.5.1): These enzymes directly hydrolyze a nitrile to the corresponding carboxylic acid and ammonia. nih.gov

Nitrile Hydratase (NHase) (EC 4.2.1.84): This enzyme hydrates a nitrile to an amide. The amide is then typically hydrolyzed to a carboxylic acid and ammonia by an amidase (EC 3.5.1.4). nih.govresearchgate.net

Assays to confirm the activity of these enzymes on 3-aminopropanenitrile would involve incubating the enzyme with the substrate and measuring the formation of the expected product or the disappearance of the substrate over time. wits.ac.za

Assay for Nitrilase Activity: The activity of a nitrilase on 3-aminopropanenitrile would result in the formation of β-alanine and ammonia.

Principle: The assay can be based on the quantification of either of the products.

Methods:

Ammonia Quantification: The amount of ammonia produced can be determined using colorimetric methods such as the phenol-hypochlorite reaction or the indophenol method. nih.gov

β-alanine Quantification: The formation of β-alanine can be monitored by HPLC after derivatization (as described in section 6.3) or by other chromatographic methods.

Assay for Nitrile Hydratase Activity: The activity of a nitrile hydratase on 3-aminopropanenitrile would yield 3-aminopropionamide.

Principle: The assay involves measuring the rate of 3-aminopropionamide formation or the rate of 3-aminopropanenitrile consumption.

Methods:

Chromatographic Analysis: HPLC or GC can be used to separate and quantify the substrate (3-aminopropanenitrile) and the product (3-aminopropionamide). wits.ac.za This allows for direct monitoring of the reaction progress.

β-Cyanoalanine Synthase (CAS) Activity: In biological systems, an enzyme related to nitrile metabolism is β-cyanoalanine synthase (CAS; EC 4.4.1.9), which catalyzes the formation of β-cyanoalanine from cysteine and cyanide. nih.govnih.gov While not directly acting on 3-aminopropanenitrile, assays for this enzyme are relevant in the broader context of nitrile metabolism in biological systems.

Principle: The assay typically measures the rate of formation of β-cyanoalanine or the production of sulfide. pnas.org

Methods: The products can be quantified using chromatographic techniques. nih.gov

Table 3: Summary of Biochemical Assays for Related Enzyme Activity

| Enzyme | Substrate | Product(s) Measured | Assay Principle |

|---|---|---|---|

| Nitrilase | 3-Aminopropanenitrile | β-alanine, Ammonia | Colorimetric or chromatographic quantification of product. |

| Nitrile Hydratase | 3-Aminopropanenitrile | 3-Aminopropionamide | Chromatographic quantification of product or substrate. |

| β-Cyanoalanine Synthase | Cysteine, Cyanide | β-Cyanoalanine, Sulfide | Chromatographic quantification of product. |

Computational Chemistry and Theoretical Studies

Conformational Analysis and Stability

The flexibility of the ethylamine (B1201723) backbone in 3-aminopropanenitrile (B50555) gives rise to several possible conformations, primarily distinguished by the dihedral angles around the C-C and C-N bonds. The stability of these conformers is a key aspect of its theoretical study.

Gauche versus Trans Conformer Investigations

For the neutral 3-aminopropanenitrile molecule, computational studies have focused on the rotational isomers around the C1-C6 bond (using the numbering from the study by Al-Msiedeen, where the carbon chain is C4-C1-C6 and the nitrogen of the amino group is N9). These studies consistently show that multiple conformers, including both gauche and trans forms, exist as minima on the potential energy surface. nih.gov

A recent comprehensive study in 2024 utilized high-level ab initio (CCSD/6-311+G(d,p)) and Density Functional Theory (DFT) methods (B3LYP and M06 functionals) to investigate these conformers. nih.govresearchgate.net The results indicated that in the gas phase, gauche conformers are more prevalent than trans conformers, accounting for approximately 72.8% of the population. nih.gov Specifically, one of the gauche conformers (denoted as gauche 2) was identified as the most stable, being slightly more stable than another gauche form (gauche 1) by about 0.19 kcal/mol. nih.govresearchgate.net This preference for the gauche conformation is attributed to stabilizing intramolecular interactions.

Upon protonation to form 3-aminopropanenitrile hydrochloride, the amino group becomes an ammonium (B1175870) group (-NH3+). This change is expected to significantly influence conformational stability. The strong electrostatic repulsion between the positively charged ammonium group and the partial positive charge on the nitrile carbon would likely disfavor conformations where these groups are in close proximity. Furthermore, the potential for intramolecular hydrogen bonding between the ammonium protons and the nitrogen of the nitrile group could stabilize certain gauche conformations in the protonated form. osti.gov

Table 1: Calculated Relative Energies of 3-Aminopropanenitrile Conformers

| Conformer | Method | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|

| gauche 1 | CCSD/6-311+G(d,p) | 0.19 | nih.gov |

| gauche 2 | CCSD/6-311+G(d,p) | 0.00 | nih.gov |

| trans 1 | B3LYP/6-311+G(d,p) | 0.17 | researchgate.net |

Energy Landscape Calculations